molecular formula C8H9N3O B148200 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile CAS No. 134518-34-6

5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile

Cat. No. B148200
M. Wt: 163.18 g/mol
InChI Key: UGFAJZFHYASDDM-UHFFFAOYSA-N
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Patent
US05003081

Procedure details

19.8 g of malononitrile were dissolved in 30 ml of DMF and cooled to 0° C. While cooling, 87 g of tributylamine and 27 g of chloroacetyl chloride were simultaneously added dropwise to this, and the mixture was stirred at 10° C. for 10 minutes. The mixture was then added to a mixture of 300 g of ice and 43 g of allylamine and stirred at room temperature for 8 hours. The precipitate was filtered off with suction, washed and dried. 38.1 g (78% of theory) of impure crude product were obtained and were boiled in 150 ml of isopropanol to purify. After cooling to 5° C., the precipitate was filtered off with suction, washed and dried. 31.2 g (64% of theory) of the compound of the formula ##STR26## of melting point 275° to 278° C. were obtained The IR, NMR, UV and mass spectra and the elemental analysis are consistent with the structural formula.
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].C(N(CCCC)CCCC)CCC.Cl[CH2:20][C:21](Cl)=[O:22].[CH2:24]([NH2:27])[CH:25]=[CH2:26]>CN(C=O)C.C(O)(C)C>[CH2:24]([N:27]1[CH2:20][C:21](=[O:22])[C:2]([C:3]#[N:4])=[C:1]1[NH2:5])[CH:25]=[CH2:26]

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
87 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
27 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
43 g
Type
reactant
Smiles
C(C=C)N
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 10° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling
STIRRING
Type
STIRRING
Details
stirred at room temperature for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
38.1 g (78% of theory) of impure crude product were obtained
CUSTOM
Type
CUSTOM
Details
to purify
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
31.2 g (64% of theory) of the compound of the formula ##STR26## of melting point 275° to 278° C. were obtained The IR, NMR, UV and mass spectra

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C=C)N1C(=C(C(C1)=O)C#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.